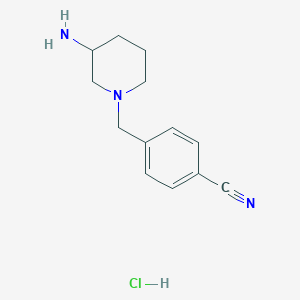![molecular formula C19H26N4O2 B3027723 tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate CAS No. 1365969-84-1](/img/structure/B3027723.png)
tert-Butyl N-[1-(quinazolin-4-yl)piperidin-4-yl]methylcarbamate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of tert-butyl carbamate derivatives involves multi-step reactions with varying yields. For instance, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate was synthesized with a 52% yield using a low-cost amination process . Another derivative, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, was synthesized from piperidin-4-ylmethanol through acylation, sulfonation, and substitution with a total yield of 20.2% . These methods demonstrate the complexity and variability in the synthesis of tert-butyl carbamate derivatives.
Molecular Structure Analysis
The molecular structures of tert-butyl carbamate derivatives are characterized using various spectroscopic techniques. For example, tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate was confirmed to have two independent molecules in its asymmetric unit, with the piperazine ring adopting a chair conformation . The crystal structure of tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate was established through X-ray crystallography . These studies highlight the importance of molecular structure analysis in understanding the properties of these compounds.
Chemical Reactions Analysis
The tert-butyl carbamate derivatives participate in various chemical reactions. For instance, tert-butyl nitrite was used as an oxidant and a N1 synthon in a multicomponent reaction leading to the formation of fused quinolines and isoquinolines through three sequential C-N bond formations . This illustrates the reactivity of tert-butyl carbamate derivatives in synthesizing complex heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. The title compound in one of the studies, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, crystallized in the monoclinic crystal system and exhibited weak C–H···O intermolecular interactions and aromatic π–π stacking interactions, which contribute to its three-dimensional architecture . These interactions can affect the solubility, stability, and reactivity of the compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- The compound has been used in the asymmetric synthesis of intermediates for nociceptin antagonists, demonstrating its utility in the development of targeted pharmaceutical agents (Jona et al., 2009).
- Its role in the synthesis of 6-methoxy-7-[(1-methyl-4-piperidine)]-4(3H)-quinazolone has been explored, highlighting its versatility in chemical synthesis and potential for industrial applications (S. Xiao-kai, 2013).
- Research also involves its use in synthesizing bioactive compounds, such as tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds like crizotinib (Kong et al., 2016).
Biological Activity
- The compound's derivatives have been synthesized and tested for antitumor activity, showcasing its potential in the development of anticancer therapies (Maftei et al., 2013).
- Another study synthesized and evaluated the antibacterial activity of various derivatives, demonstrating its potential in creating new antibacterial agents (Kumar et al., 2021).
Pharmaceutical Development
- Its intermediates have been used in the synthesis of the oral dipeptidyl peptidase-4 inhibitor, linagliptin, emphasizing its role in the development of diabetes treatments (Blech et al., 2010).
- The compound has been involved in synthesizing naphthyridone, a p38 MAP kinase inhibitor, potentially useful in treating conditions like rheumatoid arthritis and psoriasis (Chung et al., 2006).
Safety and Hazards
The safety information available indicates that this compound may cause skin irritation, skin sensitization, and serious eye irritation. It is also hazardous to the aquatic environment . It’s recommended to avoid breathing its mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Eigenschaften
IUPAC Name |
tert-butyl N-[(1-quinazolin-4-ylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-19(2,3)25-18(24)20-12-14-8-10-23(11-9-14)17-15-6-4-5-7-16(15)21-13-22-17/h4-7,13-14H,8-12H2,1-3H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDMWKYGUOALPOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN(CC1)C2=NC=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127452 | |
| Record name | Carbamic acid, N-[[1-(4-quinazolinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1365969-84-1 | |
| Record name | Carbamic acid, N-[[1-(4-quinazolinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365969-84-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[1-(4-quinazolinyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(Piperidin-4-yl)benzo[d]isothiazol-3-amine hydrochloride](/img/structure/B3027645.png)










